![molecular formula C10H15FN2O5S B6247264 tert-butyl N-({4-[(fluorosulfonyl)methyl]-1,3-oxazol-5-yl}methyl)carbamate CAS No. 2408962-39-8](/img/no-structure.png)
tert-butyl N-({4-[(fluorosulfonyl)methyl]-1,3-oxazol-5-yl}methyl)carbamate
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Description
This compound is a carbamate derivative, which is an organic compound derived from carbamic acid (NH2COOH). The general formula for a carbamate is R2NC(O)OR’, where R and R’ are any organic substituents . In this case, R is a tert-butyl group, R’ is a 4-[(fluorosulfonyl)methyl]-1,3-oxazol-5-yl}methyl group.
Molecular Structure Analysis
The compound contains several functional groups, including a carbamate group, a fluorosulfonyl group, and an oxazole ring . These groups can significantly influence the compound’s reactivity and properties.Chemical Reactions Analysis
Carbamates are generally stable but can hydrolyze under acidic or basic conditions to yield the corresponding amine and a carbonic acid derivative . The fluorosulfonyl group is a good leaving group, which could potentially undergo nucleophilic substitution reactions .Mechanism of Action
Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its specific biological target. If it’s a reagent in a chemical reaction, its mechanism would depend on the reaction conditions and other reactants .
Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-({4-[(fluorosulfonyl)methyl]-1,3-oxazol-5-yl}methyl)carbamate involves the reaction of tert-butyl carbamate with 4-[(fluorosulfonyl)methyl]-1,3-oxazole-5-carbaldehyde in the presence of a base to form the intermediate tert-butyl N-({4-[(fluorosulfonyl)methyl]-1,3-oxazol-5-yl}methyl)carbamate, which is then treated with a deprotection reagent to obtain the final product.", "Starting Materials": [ "tert-butyl carbamate", "4-[(fluorosulfonyl)methyl]-1,3-oxazole-5-carbaldehyde", "base", "deprotection reagent" ], "Reaction": [ "Step 1: Add 4-[(fluorosulfonyl)methyl]-1,3-oxazole-5-carbaldehyde to a solution of tert-butyl carbamate in a suitable solvent.", "Step 2: Add a base to the reaction mixture and stir at room temperature for a suitable time.", "Step 3: Quench the reaction with water and extract the product with a suitable organic solvent.", "Step 4: Purify the product by column chromatography or recrystallization.", "Step 5: Deprotect the tert-butyl group using a suitable deprotection reagent to obtain the final product." ] } | |
CAS RN |
2408962-39-8 |
Product Name |
tert-butyl N-({4-[(fluorosulfonyl)methyl]-1,3-oxazol-5-yl}methyl)carbamate |
Molecular Formula |
C10H15FN2O5S |
Molecular Weight |
294.3 |
Purity |
95 |
Origin of Product |
United States |
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